

Technical Guide: Sodium Acetate-18O2

Molecular Weight & Isotopic Purity Standards

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Compound of Interest

Compound Name: Sodium acetate-18O2

CAS No.: 66012-98-4

Cat. No.: B579941

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Executive Summary

Sodium Acetate-18O2 (

) serves as a critical stable isotope standard in quantitative proteomics, metabolic flux analysis, and the quantification of short-chain fatty acids (SCFAs). Its utility relies entirely on the precise characterization of its mass shift (+4 Da relative to natural acetate) and its isotopic purity.

This guide addresses the specific challenges of working with **Sodium Acetate-18O2**: calculating effective molecular weight based on variable enrichment levels, preventing acid-catalyzed back-exchange, and implementing self-validating quantification workflows.

Part 1: Physicochemical Properties & Molecular Weight Calculations

The "Effective" Molecular Weight Problem

Commercially available **Sodium Acetate-18O2** is rarely 100% enriched. It is typically supplied at 95 atom % or 99 atom %

. For precise stoichiometric applications (e.g., metabolic tracers), relying on the nominal MW (86.03 g/mol) introduces error. You must calculate the Weighted Average Molecular Weight (

) specific to your lot's Certificate of Analysis (CoA).

Atomic Mass Constants (IUPAC)

- Sodium (): 22.98977 Da
- Carbon (): 12.00000 Da
- Hydrogen (): 1.00783 Da
- Oxygen-16 (): 15.99491 Da
- Oxygen-18 (): 17.99916 Da^[1]

Comparative Mass Table

Species	Formula	Monoisotopic Mass (Da)	Nominal Mass Shift
Natural Sodium Acetate		82.003	+0
Single Label ()		84.007	+2
Double Label ()		86.012	+4

Calculation Protocol for Stoichiometry

To determine the precise mass to weigh for a specific molarity, use the enrichment fraction () provided in your CoA (e.g., 0.99 for 99%).

- Step 1: Calculate the mass difference per oxygen:

Da.

- Step 2: Multiply by 2 (two oxygen sites):

Da.

- Step 3: Scale by enrichment (

).

):

Da.

- Step 4: Add to natural MW (82.03):

g/mol .

Critical Insight: Using the theoretical 86.03 g/mol for a 95% enriched product results in a 0.2% concentration error, which propagates significantly in flux analysis calculations.

Part 2: Isotopic Purity Standards & Quality Control

Before introducing the reagent into a workflow, you must validate its purity. Chemical purity (absence of contaminants) does not equal isotopic purity (presence of

).

Mass Spectrometry (MS) Validation

Direct infusion MS (negative mode, ESI) is the gold standard.

- Target: Observe the $[M-Na]^-$ ion (Acetate anion).
- Natural Acetate: m/z 59.01
- $^{18}O_2$ -Acetate: m/z 63.02

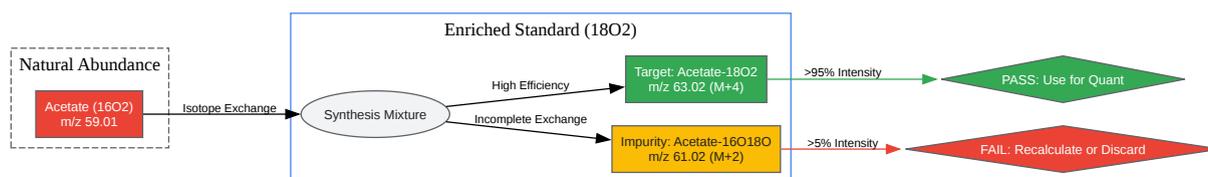
Acceptance Criteria:

- Primary Peak: m/z 63.02 must be the base peak.
- Isotopologue Distribution:
 - m/z 61.02 (Single label,

): Should be < 5% relative abundance (for 95% purity) or < 1% (for 99% purity).
 - m/z 59.01 (Unlabeled): Should be negligible (< 0.5%).

Isotope Shift Logic (Visualized)

The following diagram illustrates the mass shift logic used to validate the standard.



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Caption: Logical flow for Mass Spectrometry QC of **Sodium Acetate-18O2**. The presence of the M+2 peak (m/z 61.02) indicates incomplete enrichment and requires correction factors.

Part 3: Application Protocol – SCFA Quantification via GC-MS[2][3]

The most robust application of **Sodium Acetate-18O2** is as an Internal Standard (IS) for quantifying Short-Chain Fatty Acids (SCFAs) in biological matrices (plasma/feces).

Why this works: The

label adds mass (+4 Da) but retains identical chromatographic retention time to natural acetate, allowing it to normalize for extraction efficiency and ionization variability.

Experimental Workflow

Reagents

- IS Spiking Solution: 1 mM **Sodium Acetate-18O2** in water (freshly prepared).
- Derivatization Agent: Isobutyl chloroformate (IBCF) or MTBSTFA. Note: IBCF is preferred for aqueous samples.

Step-by-Step Protocol

- Sample Prep: Aliquot 50 μ L of plasma or fecal supernatant.
- IS Addition (Critical): Add 10 μ L of IS Spiking Solution before any extraction. This ensures the IS experiences the exact same matrix effects as the analyte.
- Acidification: Add 10 μ L HCl (1M) to protonate the acetate ().
 - Warning: Proceed immediately to derivatization to minimize back-exchange (see Part 4).
- Derivatization: Add 20 μ L Isobutanol + 10 μ L Pyridine + 20 μ L IBCF. Vortex 30s.
- Extraction: Add 200 μ L Hexane. Vortex. Centrifuge.
- Analysis: Inject Hexane layer into GC-MS (SIM Mode).

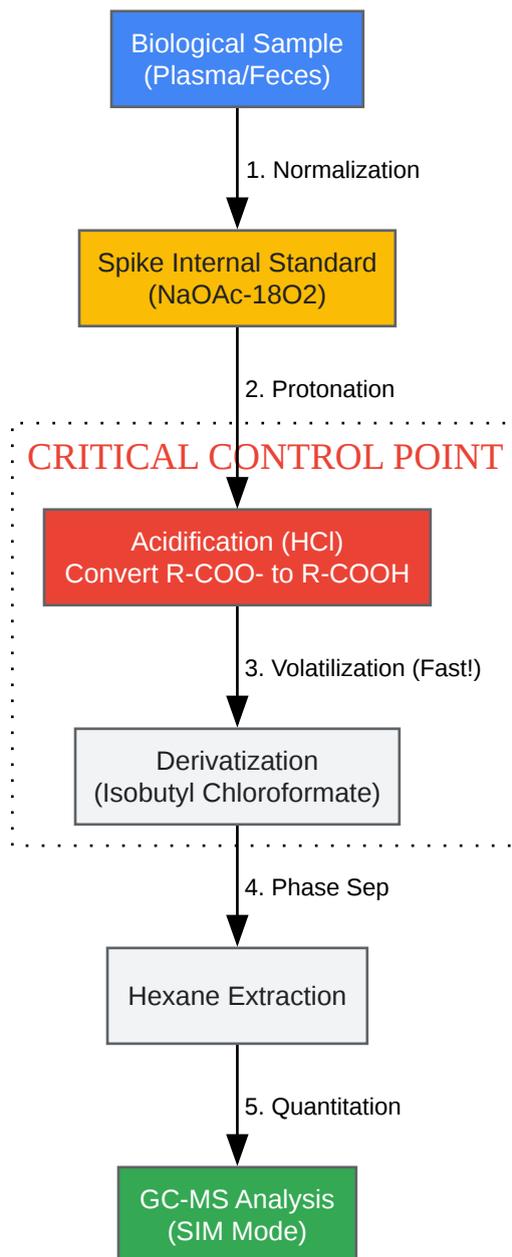
GC-MS Detection Parameters (SIM Mode)

Set the Mass Spec to monitor specific ions to maximize sensitivity.

Analyte	Target Ion (Quant)	Qualifier Ion	Retention Time (Approx)
Acetate (Endogenous)	m/z 59 (or derivative mass)	m/z 43	4.5 min
Acetate-18O2 (Internal Std)	m/z 63 (or derivative mass +4)	m/z 45	4.5 min

Note: If using isobutyl derivatives, monitor the isobutyl-ester fragments.

Workflow Diagram



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Caption: GC-MS workflow for SCFA quantification. The "Critical Control Point" highlights the acidification step where back-exchange risk is highest.

Part 4: Handling, Stability & The Back-Exchange Phenomenon

The most common failure mode when using **Sodium Acetate-18O2** is the inadvertent loss of the isotopic label through Back-Exchange.

Mechanism of Loss

Carboxylate oxygens are stable in neutral or basic aqueous solutions. However, in acidic conditions ($\text{pH} < 4$), the carboxyl group becomes protonated (

), This allows the carbonyl oxygen to undergo hydration-dehydration cycles with the surrounding water (

), effectively "washing out" the

label.

Prevention Strategy

- **Storage:** Store solid salt in a desiccator. Sodium acetate is hygroscopic; absorbed atmospheric water can facilitate slow exchange over months.
- **Solution Prep:** Prepare stock solutions in neutral buffers (PBS) or pure water, never in dilute acid.
- **Experimental Timing:** During protocols requiring acidification (like the SCFA extraction above), minimize the time between acid addition and derivatization/extraction. Do not store acidified samples.

Hygroscopicity Correction

If the standard has been exposed to air, it may have absorbed water weight, altering the effective mass.

- **Correction:** Dry the standard at 120°C for 2 hours before weighing for critical stock preparation.

References

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Sources

- [1. Isotopes of oxygen - Wikipedia \[en.wikipedia.org\]](#)
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